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Introduction
Bisindolylmaleimide II (BIM II) is a synthetic organic compound that has garnered significant

attention in cellular biology and drug discovery as a potent, ATP-competitive inhibitor of Protein

Kinase C (PKC).[1] Structurally related to staurosporine, BIM II and its analogs have been

instrumental in dissecting the complex roles of PKC isoforms in a myriad of signal transduction

pathways.[2] However, like many kinase inhibitors, the utility and interpretation of experimental

results using bisindolylmaleimide II are critically dependent on a thorough understanding of

its kinase selectivity profile. This technical guide provides an in-depth analysis of the kinase

selectivity of bisindolylmaleimide II, presenting quantitative data, detailed experimental

methodologies, and visualizations of the affected signaling pathways.

Kinase Inhibition Profile of Bisindolylmaleimide II
Bisindolylmaleimide II is a potent inhibitor of all Protein Kinase C (PKC) subtypes.[2][3] Its

primary mechanism of action is through competitive inhibition at the ATP-binding site of the

kinase domain.[1] While it is widely used as a PKC inhibitor, it is crucial to recognize that

bisindolylmaleimide II is not entirely selective and exhibits inhibitory activity against a range

of other kinases. This "off-target" activity is a critical consideration in experimental design and

data interpretation.

Quantitative Kinase Inhibition Data
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The inhibitory potency of bisindolylmaleimide II against various kinases is typically quantified

by the half-maximal inhibitory concentration (IC50). The following tables summarize the

reported IC50 values for bisindolylmaleimide II and its close analog, bisindolylmaleimide I

(GF 109203X), against a panel of kinases. It is important to note that IC50 values are highly

dependent on the experimental conditions, particularly the concentration of ATP used in the

assay.

Table 1: IC50 Values for Bisindolylmaleimide II against various kinases

Kinase Target IC50 (µM)
Experimental
Conditions

Reference

Protein Kinase C

(PKC)
0.01 --- [1][4]

Protein Kinase A

(PKA)
2.0 - 2.94 --- [1][2]

Phosphorylase Kinase

(PK)
0.75 --- [1][4]

PDK1 14 --- [2]

Table 2: IC50 Values for Bisindolylmaleimide I (GF 109203X) against PKC and RSK isoforms at

different ATP concentrations

Kinase Target
IC50 at 50 µM ATP
(nM)

IC50 at 5 mM ATP
(nM)

Reference

PKCα 8 310 [5][6]

PKCε 12 170 [5][6]

RSK1 610 Not Reported [5][6]

RSK2 310 7400 [5][6]

RSK3 120 Not Reported [5][6]
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Note: Bisindolylmaleimide I (GF 109203X) is a closely related analog of Bisindolylmaleimide
II and is often used in studies of PKC inhibition. The data highlights the significant impact of

ATP concentration on inhibitor potency.

Experimental Protocols
A detailed understanding of the methodologies used to determine kinase inhibition is essential

for the critical evaluation of selectivity data. Below is a generalized protocol for an in vitro

kinase assay, based on commonly cited methodologies.

In Vitro Kinase Inhibition Assay
This protocol outlines the steps to measure the inhibitory activity of bisindolylmaleimide II
against a specific kinase.

Materials:

Recombinant human kinase (e.g., PKCα, PKA)

Kinase-specific substrate (e.g., GST-MARCKS for PKC, a synthetic peptide for PKA)

Bisindolylmaleimide II (dissolved in DMSO)

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate,

0.1 mM Na3VO4, 2 mM DTT)

[γ-³²P]ATP or [γ-³³P]ATP

ATP solution

Phosphatidylserine and diacylglycerol (for PKC activation)

96-well microtiter plates

Phosphocellulose paper or filter plates

Scintillation counter and scintillation fluid

Procedure:
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Prepare Kinase Reaction Mix: In a microtiter plate, prepare a reaction mix containing the

kinase assay buffer, the specific kinase, and its substrate. For PKC assays, include

phosphatidylserine and diacylglycerol as co-factors.

Add Inhibitor: Add serial dilutions of bisindolylmaleimide II (or DMSO as a vehicle control)

to the wells.

Initiate Kinase Reaction: Start the reaction by adding a solution of ATP mixed with [γ-³²P]ATP

or [γ-³³P]ATP. The final ATP concentration should be carefully chosen and reported (e.g., 50

µM or physiological 5 mM).

Incubation: Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes), ensuring the

reaction is in the linear range.

Stop Reaction and Capture Substrate: Terminate the reaction by adding a stop solution (e.g.,

phosphoric acid). Spot the reaction mixture onto phosphocellulose paper or use a filter plate

to capture the phosphorylated substrate.

Washing: Wash the phosphocellulose paper or filter plate multiple times with a wash buffer

(e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of

bisindolylmaleimide II compared to the vehicle control. Determine the IC50 value by fitting

the data to a dose-response curve.

Affected Signaling Pathways
The inhibition of PKC and other kinases by bisindolylmaleimide II has significant downstream

consequences on various signaling pathways that regulate cell proliferation, survival, and

metabolism.

Protein Kinase C (PKC) Signaling
PKC isoforms are key nodes in signal transduction, activated by diacylglycerol (DAG) and

calcium. Once active, they phosphorylate a wide array of substrate proteins, influencing
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numerous cellular processes. By inhibiting PKC, bisindolylmaleimide II can block these

downstream events.
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Click to download full resolution via product page

PKC signaling pathway inhibition by Bisindolylmaleimide II.

PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. While

bisindolylmaleimide II is not a direct inhibitor of PI3K or Akt, its effects on PKC can indirectly

influence this pathway. Some PKC isoforms can modulate the activity of components within the

PI3K/Akt cascade.
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Potential impact of Bisindolylmaleimide II on the PI3K/Akt pathway.
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MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that controls cell growth,

differentiation, and survival. Bisindolylmaleimides have been shown to inhibit the activation of

the ERK MAP kinase.[6] This inhibition can occur upstream of Ras activation by preventing the

association of the tyrosine phosphatase Shp2 with adaptor proteins like Frs2 and Gab1.
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Inhibition of the MAPK/ERK pathway by Bisindolylmaleimide I.
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Conclusion
Bisindolylmaleimide II is a powerful research tool for studying PKC-mediated cellular

processes. However, its utility is predicated on a clear understanding of its kinase selectivity.

While it is a potent inhibitor of PKC, it also demonstrates activity against other kinases,

including PKA, PDK1, and Phosphorylase Kinase. This lack of absolute specificity necessitates

careful experimental design, including the use of appropriate controls and, where possible,

complementary approaches to validate findings. The provided data, protocols, and pathway

diagrams serve as a comprehensive resource for researchers employing bisindolylmaleimide
II, enabling more accurate interpretation of experimental outcomes and fostering a deeper

understanding of the complex signaling networks it perturbs. Future studies employing large-

scale kinase panels will be invaluable in further refining the selectivity profile of this important

chemical probe.
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[https://www.benchchem.com/product/b1662960#understanding-the-kinase-selectivity-
profile-of-bisindolylmaleimide-ii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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